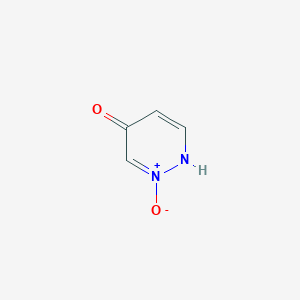
5-Hydroxypyridazine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxypyridazine 1-oxide is a useful research compound. Its molecular formula is C4H4N2O2 and its molecular weight is 112.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
5-Hydroxypyridazine 1-oxide serves as a valuable scaffold in drug design due to its structural properties. The compound is linked to several therapeutic agents, including:
- Antimicrobial Agents : Pyridazine derivatives exhibit notable antibacterial and antifungal activities. For instance, certain derivatives have been synthesized to target specific pathogens, showcasing their potential as effective treatments against infections .
- Anticancer Compounds : Research has identified various pyridazine derivatives with cytotoxic effects against cancer cell lines. For example, compounds derived from 5-hydroxypyridazine have shown promising activity against human prostate and breast cancer cells, with IC50 values indicating significant potency .
- Neuroprotective Agents : Some studies suggest that pyridazine-based compounds may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
Biocatalysis and Environmental Applications
The biocatalytic potential of this compound has been explored using microbial systems. Notably:
- Microbial Conversion : Whole cells of Burkholderia sp. MAK1 have been utilized to convert pyridine derivatives into their hydroxylated forms, including this compound. This method demonstrates an environmentally friendly approach to synthesizing valuable chemical intermediates .
- Biodegradation Studies : The compound's role in the degradation of N-heterocyclic compounds has been investigated, revealing its potential in bioremediation processes aimed at detoxifying contaminated environments .
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through various chemical reactions, including:
- Oxyfunctionalization : The regioselective oxyfunctionalization of pyridine derivatives using biocatalysts has been highlighted as an efficient method for producing hydroxylated products, including 5-hydroxypyridazine .
- Electrochemical Applications : The compound can also be employed in electrochemical applications, such as the fabrication of gold electrodes for detecting metal ions like europium through cyclic voltammetry .
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound Name | Target Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 5-Hydroxypyridazine A | MDA-MB-231 | 0.021 ± 0.0012 | |
| 5-Hydroxypyridazine B | A549 | 0.091 ± 0.0053 | |
| 5-Hydroxypyridazine C | HCT116 | 24.95 – 45.80 |
Table 2: Microbial Conversion Efficiency
| Substrate | Biocatalyst | Conversion Rate (%) | Conditions |
|---|---|---|---|
| Pyridin-2-amine | Burkholderia sp. MAK1 | ~97% | 30 °C, 6 hours |
| Methylpyridine | Burkholderia sp. MAK1 | Varied | Optimal conditions |
Propiedades
Número CAS |
18584-39-9 |
|---|---|
Fórmula molecular |
C4H4N2O2 |
Peso molecular |
112.09 g/mol |
Nombre IUPAC |
2-oxido-1H-pyridazin-2-ium-4-one |
InChI |
InChI=1S/C4H4N2O2/c7-4-1-2-5-6(8)3-4/h1-3,5H |
Clave InChI |
IXDUXIVAWKWNIM-UHFFFAOYSA-N |
SMILES |
C1=CN[N+](=CC1=O)[O-] |
SMILES canónico |
C1=CN[N+](=CC1=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















